molecular formula C10H11NO3 B3027782 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid CAS No. 1385696-61-6

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid

Cat. No.: B3027782
CAS No.: 1385696-61-6
M. Wt: 193.20
InChI Key: NHJSAPRUERRCAD-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a pyridine derivative featuring a cyclopropylmethoxy substituent at the 5-position and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique structural features. The cyclopropylmethoxy group introduces steric bulk and electronic effects (e.g., electron-withdrawing character from cyclopropane ring strain), while the carboxylic acid enables hydrogen bonding and coordination with metal ions .

Properties

IUPAC Name

5-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-9(5-11-4-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJSAPRUERRCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227361
Record name 3-Pyridinecarboxylic acid, 5-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-61-6
Record name 3-Pyridinecarboxylic acid, 5-(cyclopropylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting pyridine-3-carboxylic acid with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction, makes it versatile for creating diverse chemical compounds.

Reaction Types

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound into oxidized derivatives.Potassium permanganate (KMnO4)
Reduction Reduces the compound to alcohols or amines.Lithium aluminum hydride (LiAlH4)
Substitution Allows for the introduction of new functional groups.Various nucleophiles

Biological Applications

Investigations into Biological Activity
Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biomolecules, potentially influencing various biochemical pathways.

Medicinal Applications

Therapeutic Properties
The compound is being explored for its potential therapeutic effects, including:

  • Anti-inflammatory properties
  • Antimicrobial effects

These properties suggest its utility in drug development and as a lead compound for further medicinal chemistry studies.

Industrial Applications

Material Development
In industrial settings, this compound is utilized for developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications.

Case Studies

  • Synthesis of Complex Organic Molecules
    • A study demonstrated the use of this compound as a precursor in synthesizing novel pyridine derivatives with enhanced biological activity.
  • Biological Interaction Studies
    • Research involving binding affinity assays showed that this compound interacts with specific receptors, suggesting its potential as a lead candidate for drug development targeting inflammatory diseases.
  • Industrial Process Optimization
    • A case study highlighted the efficiency gains in material production processes when incorporating this compound into formulations, resulting in improved product characteristics.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table compares 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives:

Compound Name Substituent Position(s) Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound 5 (Cyclopropylmethoxy), 3 (COOH) Ether, Carboxylic acid 193.2 (Calculated) Potential ligand for metal complexes
2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid 2 (Cyclopropylmethoxy), 3 (COOH) Ether, Carboxylic acid 193.2 Non-hazardous; used in coordination chemistry
5-Methylpyridine-3-carboxylic acid 5 (Methyl), 3 (COOH) Alkyl, Carboxylic acid 137.14 Simpler structure; lower steric hindrance
5-(2-Phenylethynyl)pyridine-3-carboxylic acid 5 (Phenylethynyl), 3 (COOH) Alkyne, Carboxylic acid 223.23 Enhanced π-conjugation; photophysical applications
5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid 5 (2,4-Difluorophenyl), 3 (COOH) Aryl fluoride, Carboxylic acid 265.20 (Calculated) Increased lipophilicity; drug candidate
5-Hydroxy-6-methylpyridine-3-carboxylic acid 5 (Hydroxy), 6 (Methyl), 3 (COOH) Phenol, Alkyl, Carboxylic acid 153.14 Hydrogen bonding potential; enzyme inhibition

Key Differences and Implications

Substituent Position :

  • The 5-position substitution in the target compound contrasts with 2-position isomers (e.g., 2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid). Positional isomers exhibit distinct electronic environments, affecting reactivity and binding interactions. For instance, the 5-substituted compound may offer better steric accessibility for metal coordination compared to the 2-substituted analog .

Functional Group Effects: Cyclopropylmethoxy vs. Fluorine vs. Hydroxy Groups: Fluorinated analogs (e.g., 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid) exhibit higher lipophilicity, improving membrane permeability in drug design. In contrast, hydroxy groups (e.g., 5-Hydroxy-6-methylpyridine-3-carboxylic acid) enhance solubility and hydrogen bonding .

Biological and Chemical Applications :

  • Coordination Chemistry : The carboxylic acid group in this compound facilitates metal complexation, similar to triazole-containing analogs used in Co(II) complexes for photocatalytic applications .
  • Drug Development : Fluorinated and aryl-substituted derivatives (e.g., 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid) are explored as kinase inhibitors or anti-inflammatory agents due to their optimized pharmacokinetic profiles .

Biological Activity

5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a cyclopropylmethoxy group and a carboxylic acid functional group. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of approximately 197.20 g/mol. The presence of the carboxylic acid group allows for various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological responses. The precise molecular targets are still under investigation, but initial studies suggest potential roles in anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, cyclopropane-containing compounds have shown effectiveness against various pathogens, including bacteria and fungi. However, specific studies on this compound's antimicrobial efficacy remain limited .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of pyridine carboxylic acids may possess anti-inflammatory properties. The carboxylic acid functional group is often associated with such activities, although direct evidence for this compound is still needed .

Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activity through various assays. The compound was tested for its ability to inhibit specific enzymes linked to inflammatory pathways. While the results indicated some degree of inhibition, further optimization of the compound's structure may enhance its efficacy .

Comparative Studies

Comparative studies involving similar pyridine derivatives have provided insights into the structure-activity relationship (SAR). For example, variations in substituents on the pyridine ring significantly influenced biological activity. Notably, compounds with halogen substitutions exhibited enhanced antimicrobial effects compared to their non-substituted counterparts .

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropylmethoxy group at the 3-positionPotential anti-inflammatory
5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acidChlorine substitution at the 5-positionEnhanced antimicrobial
5-Bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acidBromine substitution at the 5-positionVariable reactivity patterns

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

  • Step 1: Condensation of precursor aldehydes (e.g., cyclopropylmethoxy-substituted aldehydes) with aminopyridine derivatives.
  • Step 2: Cyclization using catalysts like palladium or copper under reflux conditions (80–100°C) in solvents such as DMF or toluene .
  • Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates.

Optimization Tips:

  • Use high-purity starting materials to reduce side reactions.
  • Adjust solvent polarity (e.g., DMF for polar intermediates) to improve solubility.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield (typically 70–85% for analogous compounds) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies substituent patterns (e.g., cyclopropylmethoxy protons at δ 1.0–1.5 ppm, pyridine protons at δ 8.0–9.0 ppm).
    • ¹³C NMR confirms carboxylic acid carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy: Detects carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1690–1730 cm⁻¹).
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂NO₃: calculated 206.0817) .

Q. What are the critical considerations in selecting purification methods for this compound to achieve >95% purity?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar impurities.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product.
  • HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's biological activity?

Methodological Answer:

  • Validation Steps:
    • Reassess computational models (e.g., docking studies) using updated protein structures or force fields.
    • Perform molecular dynamics (MD) simulations to account for ligand flexibility and solvent effects.
    • Conduct dose-response assays (e.g., IC₅₀ measurements) to verify activity trends observed in silico .
  • Case Example: Adjust protonation states of the carboxylic acid group in simulations to better match experimental pH conditions .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of substituents on the pyridine ring in derivatives of this compound?

Methodological Answer:

  • SAR Workflow:
    • Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at positions 2, 4, and 6 of the pyridine ring.
    • Test analogs in functional assays (e.g., enzyme inhibition, receptor binding).
    • Use 3D-QSAR or CoMFA models to correlate structural features with activity .
  • Key Finding: Bulky substituents (e.g., cyclopropylmethoxy) enhance target selectivity by reducing off-target interactions .

Q. How do solvent polarity and reaction temperature influence the regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while non-polar solvents (e.g., toluene) promote electrophilic aromatic substitution at the 5-position .
  • Temperature Effects: Higher temperatures (≥100°C) accelerate cyclization but may reduce regioselectivity due to competing pathways.
ConditionRegioselectivity OutcomeReference
DMF, 80°C3-carboxylic acid dominant
Toluene, 100°CMixed 3-/5-substitution

Q. What computational approaches are validated for predicting the metabolic stability of this compound derivatives?

Methodological Answer:

  • In Silico Tools:
    • CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., cyclopropylmethoxy group’s susceptibility to oxidative cleavage).
    • Metabolite Identification: Apply Mass Frontier or Metabolynx to match MS/MS fragmentation patterns with predicted metabolites .
  • Validation: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers address discrepancies in reported biological activity data across different assay platforms?

Methodological Answer:

  • Troubleshooting Steps:
    • Standardize assay conditions (e.g., pH, temperature, cell lines).
    • Verify compound solubility using DLS or nephelometry.
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Case Study: Contradictory IC₅₀ values may arise from differences in ATP concentrations in kinase assays; adjust ATP levels to match physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Reactant of Route 2
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5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid

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